molecular formula C12H20FNO3 B6182781 tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate CAS No. 2648956-93-6

tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate

Cat. No.: B6182781
CAS No.: 2648956-93-6
M. Wt: 245.3
InChI Key:
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Description

tert-Butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C12H20FNO3 It is a piperidine derivative that features a tert-butyl ester group and a fluoroacetyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. The tert-butyl ester group is introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: The fluoroacetyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Hydroxy derivatives of the fluoroacetyl group.

    Substitution: Substituted piperidine derivatives with various functional groups replacing the fluoro group.

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and drug development.

Biology and Medicine: In biological research, this compound can be used to study the effects of fluoroacetyl groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various chemical processes and product formulations.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate involves its interaction with molecular targets through its fluoroacetyl and piperidine moieties. The fluoroacetyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The piperidine ring may interact with receptors or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • tert-Butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Comparison: tert-Butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate is unique due to the presence of a single fluoroacetyl group, which imparts distinct reactivity and biological properties compared to its trifluoroacetyl and difluoro analogs. The presence of the tert-butyl ester group also influences its solubility and stability, making it a versatile compound for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(2-fluoroacetyl)piperidine-1-carboxylate involves the reaction of tert-butyl 3-piperidonecarboxylate with 2-fluoroacetyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 3-piperidonecarboxylate", "2-fluoroacetyl chloride", "base (e.g. triethylamine)", "solvent (e.g. dichloromethane)" ], "Reaction": [ "Add tert-butyl 3-piperidonecarboxylate and base to a reaction flask", "Add 2-fluoroacetyl chloride dropwise to the reaction mixture while stirring", "Maintain the reaction mixture at room temperature for several hours", "Extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the desired product" ] }

CAS No.

2648956-93-6

Molecular Formula

C12H20FNO3

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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